molecular formula C16H21NO5 B167837 4-(3,4,5-Trimethoxycinnamoyl)morpholine CAS No. 1703-34-0

4-(3,4,5-Trimethoxycinnamoyl)morpholine

Cat. No. B167837
CAS RN: 1703-34-0
M. Wt: 307.34 g/mol
InChI Key: FACQYSYWUYJQCQ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trimethoxycinnamoyl)morpholine, also known as TMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMTM belongs to the class of cinnamoyl morpholine derivatives, which have been found to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is not fully understood, but it has been suggested that 4-(3,4,5-Trimethoxycinnamoyl)morpholine exerts its biological effects by modulating various signaling pathways. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.

Biochemical And Physiological Effects

4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to modulate various biochemical and physiological processes. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

4-(3,4,5-Trimethoxycinnamoyl)morpholine has several advantages for lab experiments. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it suitable for in vitro studies. However, the limitations of 4-(3,4,5-Trimethoxycinnamoyl)morpholine include its poor solubility in aqueous solutions, which may affect its bioavailability in vivo. In addition, the toxicity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine has not been fully evaluated, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine. One of the potential applications of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-(3,4,5-Trimethoxycinnamoyl)morpholine in animal models of these diseases. In addition, the development of 4-(3,4,5-Trimethoxycinnamoyl)morpholine analogs with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the elucidation of the molecular targets of 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.
Conclusion
In conclusion, 4-(3,4,5-Trimethoxycinnamoyl)morpholine is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. 4-(3,4,5-Trimethoxycinnamoyl)morpholine possesses anti-inflammatory, anti-tumor, and neuroprotective properties, and has shown potential in the treatment of neurodegenerative diseases. The synthesis method of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is straightforward, and it has several advantages for lab experiments. However, further studies are needed to determine its safety profile and efficacy in vivo. Future research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.

Synthesis Methods

4-(3,4,5-Trimethoxycinnamoyl)morpholine can be synthesized by the reaction of 3,4,5-trimethoxycinnamic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(3,4,5-Trimethoxycinnamoyl)morpholine as a white crystalline solid with a melting point of 165-167°C. The purity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(3,4,5-Trimethoxycinnamoyl)morpholine has been extensively studied for its potential therapeutic applications in various fields of research. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

1703-34-0

Product Name

4-(3,4,5-Trimethoxycinnamoyl)morpholine

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(E)-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H21NO5/c1-19-13-10-12(11-14(20-2)16(13)21-3)4-5-15(18)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3/b5-4+

InChI Key

FACQYSYWUYJQCQ-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCOCC2

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2

Origin of Product

United States

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